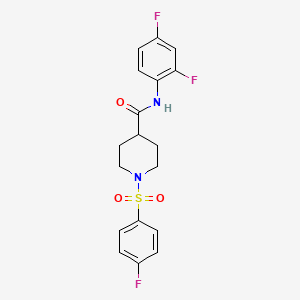
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide, also known as DFP-10825, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has attracted attention from researchers due to its potential applications in the field of medicine.
Scientific Research Applications
Antibacterial and Antipathogenic Activity
Research has identified compounds with structural similarities to N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide that exhibit significant antibacterial and antipathogenic activities. For instance, thiourea derivatives have shown potential as novel anti-microbial agents with antibiofilm properties, demonstrating effectiveness against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).
Fluorination Agents and Reactions
The synthesis and reactivity of various fluorinated compounds highlight the utility of fluorination in enhancing the properties of molecules for industrial and academic applications. A study discussed the synthesis of phenylsulfur trifluorides, noting their high thermal stability and resistance to hydrolysis, which are beneficial for diverse fluorination capabilities, including high-yield and stereoselective reactions (Umemoto, Singh, Xu, & Saito, 2010).
Environmental Degradation and Fluoropolymer Applications
Studies on polyfluoroalkyl chemicals have explored their environmental degradation and the formation of persistent and toxic degradation products. These findings are crucial for understanding the environmental impact of fluorinated compounds and developing safer alternatives (Liu & Avendaño, 2013). Additionally, the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications showcases the potential of fluorinated compounds in high-performance materials (Bae, Miyatake, & Watanabe, 2009).
Molecular Recognition and Sensing Applications
The ability of fluoroalkylated compounds to selectively recognize and transfer hydrophilic compounds from aqueous to organic phases indicates potential applications in molecular recognition and sensing technologies. This specificity could be utilized in developing novel sensors and separation processes (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Synthesis and Application in Organic Semiconductors
Research on the synthesis of novel acridine and bisacridine sulfonamides has demonstrated their efficacy as inhibitors of carbonic anhydrase isoforms, a finding that could have implications for the design of new therapeutic agents. These compounds exhibit a range of inhibitory activities, suggesting potential for further exploration in drug development and other biochemical applications (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-13-1-4-15(5-2-13)27(25,26)23-9-7-12(8-10-23)18(24)22-17-6-3-14(20)11-16(17)21/h1-6,11-12H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGQYRKKHRTBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)
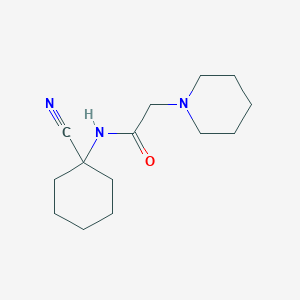

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2509879.png)

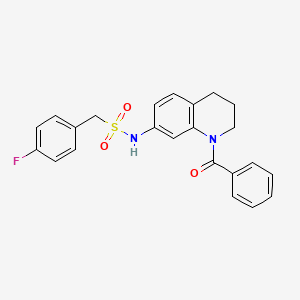
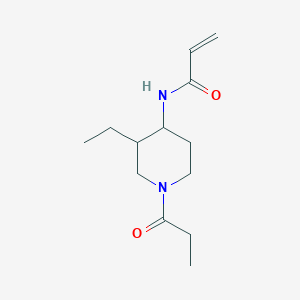
![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)
![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)

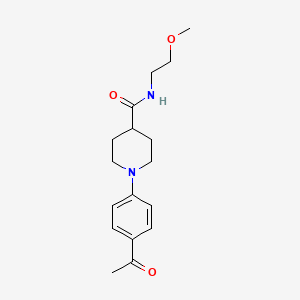

![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)
